3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid
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Overview
Description
3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as MMB, it is a derivative of benzoic acid and is commonly used as a reagent in various laboratory experiments.
Mechanism of Action
The mechanism of action of 3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may explain its potential use in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid are not well studied. However, it has been shown to have some cytotoxic effects on cancer cells, suggesting its potential use in cancer treatment. It may also have some neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid in lab experiments is its versatility. It can be used as a reagent in the synthesis of various compounds, and its potential use in the treatment of various diseases makes it an attractive target for drug discovery. However, its limited solubility in water and its potential cytotoxic effects on normal cells are some of the limitations that need to be considered when using it in lab experiments.
Future Directions
There are several future directions for the study of 3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid. One potential area of research is the development of new drugs based on its structure. Additionally, more studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods that can improve its solubility and reduce its cytotoxic effects on normal cells is also an area of interest.
Synthesis Methods
The synthesis of 3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with 2-methoxy-2-methylpropanoyl chloride in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
3-[[(2-methoxy-2-methylpropanoyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,18-3)12(17)14-8-9-5-4-6-10(7-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVXPXIPXPLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=CC=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.